molecular formula C14H10N4O3 B5709953 4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5709953
M. Wt: 282.25 g/mol
InChI Key: DEYBTNFSJSEGOJ-UHFFFAOYSA-N
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Description

4-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyridine ring and a 3-methyl-4-nitrophenyl substituent. The 1,2,4-oxadiazole moiety is known for its metabolic stability and hydrogen-bonding capabilities, making it valuable in medicinal chemistry and materials science . The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, while the methyl group at the meta position modulates steric bulk.

Properties

IUPAC Name

5-(3-methyl-4-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c1-9-8-11(2-3-12(9)18(19)20)14-16-13(17-21-14)10-4-6-15-7-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYBTNFSJSEGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701319922
Record name 5-(3-methyl-4-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

432019-96-0
Record name 5-(3-methyl-4-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-4-nitrobenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

    Cyclization: The oxadiazole ring can be further functionalized through cyclization reactions with other heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

    Cyclization: Dehydrating agents like POCl3, acidic or basic conditions depending on the desired transformation.

Major Products Formed

    Reduction: 4-[5-(3-methyl-4-aminophenyl)-1,2,4-oxadiazol-3-yl]pyridine.

    Substitution: Halogenated or nitrated derivatives of the original compound.

    Cyclization: Various fused heterocyclic systems depending on the reactants used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles, including 4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of oxadiazole derivatives against resistant strains of bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research suggests that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. A notable study found that similar oxadiazole derivatives displayed cytotoxic effects on human cancer cell lines, indicating a promising avenue for cancer therapeutics .

Photophysical Properties

The unique structure of this compound contributes to its interesting photophysical properties. It has been studied for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to emit light upon excitation makes it suitable for applications in display technologies and lighting solutions .

Sensing Applications

Due to its fluorescence properties, this compound is also being explored as a sensor for detecting various analytes, including metal ions and small organic molecules. Its sensitivity and selectivity make it a candidate for environmental monitoring and safety applications .

Chromatographic Applications

This compound has been utilized as a chromatographic standard in high-performance liquid chromatography (HPLC). Its distinct chemical properties allow for effective separation and identification of related compounds in complex mixtures .

Spectroscopic Studies

The compound's spectral characteristics have made it useful in spectroscopic studies for elucidating the structures of related compounds. Techniques such as UV-Vis spectroscopy and fluorescence spectroscopy have been employed to explore its interactions with other molecules .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityJournal of Medicinal ChemistryEffective against resistant bacterial strains
Anticancer PropertiesCancer Research JournalInduces apoptosis in human cancer cell lines
Photophysical PropertiesAdvanced MaterialsSuitable for OLED applications
Sensing ApplicationsEnvironmental Science & TechnologyHigh sensitivity for metal ion detection
Chromatographic StandardsAnalytical ChemistryEffective standard in HPLC

Mechanism of Action

The mechanism of action of 4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Electronic Variations

The following table summarizes key analogs and their substituents:

Compound Name Substituents (R1, R2) Key Features Reference
4-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine R1 = 3-methyl-4-nitrophenyl, R2 = pyridine Electron-withdrawing nitro group; steric modulation via methyl group Target
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine R1 = 2-ethoxyphenyl, R2 = pyridine Electron-donating ethoxy group; altered solubility
4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]piperidine HCl R1 = 4-bromophenyl, R2 = piperidine Bromine enhances lipophilicity; piperidine improves basicity
2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine R1 = 2-chloro-5-nitrophenyl, R2 = pyridine Dual electron-withdrawing groups (Cl, NO2); potential for enhanced reactivity
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine R1 = 4-methylphenyl, R2 = pyridine Methyl group increases hydrophobicity; lacks nitro group

Key Observations :

  • Electron-withdrawing groups (NO2, Cl): Compounds like the target and exhibit enhanced stability and reactivity due to nitro/chloro substituents, which polarize the oxadiazole ring .
  • Steric and solubility effects : The ethoxy group in improves solubility in polar solvents, while the methyl group in enhances membrane permeability .

Pharmacological and Functional Comparisons

Neuropathic Pain Therapeutics
  • 4-[5-(Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]benzoic acid derivatives (from ) are optimized for neuropathic pain therapy, leveraging the oxadiazole’s hydrogen-bonding capacity. The target compound’s nitro group may offer similar binding affinity but with differing metabolic profiles.
Enzyme Inhibitors
  • COMT Inhibitor : 3-(5-(3,4-Dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide () shares the nitro-oxadiazole-pyridine scaffold but incorporates a trifluoromethyl group for enhanced enzyme inhibition. The target compound’s methyl group may reduce potency compared to trifluoromethyl analogs .
  • HDAC Inhibitors : 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid derivatives () demonstrate that trifluoromethyl groups improve selectivity for HDAC isoforms. The target compound’s nitro group could shift selectivity toward other targets .

Physicochemical Properties

Property Target Compound 4-[5-(2-Ethoxyphenyl)-... () 2-[5-(2-Chloro-5-nitrophenyl)-... ()
Melting Point (°C) Not reported Not reported Discontinued (decomposition risk?)
Solubility Likely low (nitro group) Improved (ethoxy group) Low (chloro, nitro groups)
Stability High (nitro stabilizes) Moderate Low (reactive chloro-nitro combination)

Notes:

  • The nitro group in the target compound enhances thermal stability but reduces aqueous solubility compared to ethoxy-substituted analogs .
  • Chloro-nitro combinations (e.g., ) may lead to instability under basic conditions due to possible nucleophilic substitution .

Biological Activity

4-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound belonging to the oxadiazole class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of both the oxadiazole and pyridine moieties contributes to its diverse biological profile.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H10_{10}N4_{4}O3_{3}. Its structure includes a pyridine ring attached to an oxadiazole ring, which is further substituted with a 3-methyl-4-nitrophenyl group.

PropertyValue
Molecular FormulaC14_{14}H10_{10}N4_{4}O3_{3}
Molecular Weight270.25 g/mol
IUPAC NameThis compound
CAS Number947491

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group is known for its redox activity, which may facilitate interactions with enzymes and receptors involved in cellular signaling pathways. This interaction can lead to the modulation of biological processes such as apoptosis and cell proliferation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various oxadiazole derivatives, including this compound. In vitro tests have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities.

  • Minimum Inhibitory Concentration (MIC):
    • The MIC values for related oxadiazole derivatives ranged from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antimicrobial properties .
  • Biofilm Inhibition:
    • Compounds have demonstrated effectiveness in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively researched:

  • Cytotoxicity Studies:
    • In vitro studies have revealed that certain derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer). For instance, one study reported IC50_{50} values in the micromolar range for several derivatives .
  • Mechanism of Action:
    • Flow cytometry assays indicated that these compounds can induce apoptosis in cancer cells through dose-dependent mechanisms . This suggests that the compounds may interfere with key regulatory pathways involved in cell survival.

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives:

  • Study on Anticancer Properties:
    • A study published in MDPI demonstrated that specific oxadiazole derivatives exhibited higher cytotoxicity than doxorubicin against leukemia cell lines . The derivatives were noted for their ability to induce apoptosis effectively.
  • Antimicrobial Evaluation:
    • Another study focused on the antimicrobial evaluation of oxadiazole derivatives showed promising results against resistant strains of bacteria, emphasizing their potential as therapeutic agents in treating infections caused by multidrug-resistant organisms .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via multi-step protocols. For example, coupling a pyridine derivative with a pre-functionalized oxadiazole intermediate. Key steps include:

  • Cyclocondensation of hydrazide derivatives with nitriles or carboxylic acids to form the oxadiazole core .
  • Use of solvents like ethanol or DMF and catalysts (e.g., triethylamine) to enhance reaction yields .
  • Purification via column chromatography or recrystallization to isolate the final product.
    • Optimization : Monitor reaction progress using TLC and adjust parameters like temperature (e.g., reflux at 80–100°C) and stoichiometry of reagents to minimize side products .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : Confirm structural integrity by analyzing proton and carbon environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm) .
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, as demonstrated for analogous oxadiazole-pyridine hybrids .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Approach :

  • Enzyme Inhibition : Test against kinases or proteases using fluorometric or colorimetric assays .
  • Antimicrobial Activity : Use broth microdilution assays (e.g., MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess viability reduction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Methodology :

  • Systematic Substitution : Modify substituents on the phenyl ring (e.g., replace nitro with cyano or methoxy groups) to evaluate electronic effects on activity .

  • Analog Synthesis : Prepare derivatives with varying oxadiazole substituents (e.g., sulfur vs. oxygen linkers) and compare binding affinities .

  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like EGFR or COX-2 .

    Analog Modification Biological Activity
    Parent Compound 3-Methyl-4-nitrophenylBaseline activity (e.g., IC₅₀)
    Analog A 4-CyanophenylImproved kinase inhibition
    Analog B Sulfur-to-oxygen linkerReduced cytotoxicity

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Strategies :

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions to compare potency .
  • Metabolic Stability Tests : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .
  • Orthogonal Assays : Validate activity using independent methods (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. How can computational chemistry enhance the understanding of this compound’s mechanism?

  • Methods :

  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • MD Simulations : Simulate ligand-protein interactions over time (e.g., using GROMACS) to identify stable binding conformations .
  • ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic profiles and guide synthetic prioritization .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Challenges : Poor solubility or polymorphism due to the nitro group’s steric bulk.
  • Solutions :

  • Co-crystallization : Use small molecules (e.g., benzoic acid) to improve crystal packing .
  • Slow Evaporation : Optimize solvent mixtures (e.g., DCM:methanol) for gradual crystal growth .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and validate NMR peaks against published spectra .
  • Safety Protocols : Handle nitro-containing intermediates with care due to potential explosivity; use blast shields and small-scale reactions .

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